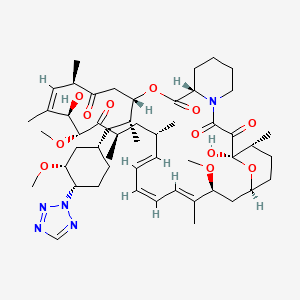

42-(2-Tetrazolyl)rapamycin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURNHYDSJVLLPN-GTTQIJKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H79N5O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Developed as a potent inhibitor of the mammalian target of rapamycin (mTOR), Zotarolimus exhibits significant anti-proliferative and immunosuppressive properties.[2][3] Its primary application has been in drug-eluting stents to prevent restenosis following coronary angioplasty.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and a summary of key experimental data. Detailed methodologies for relevant experiments and visual representations of its signaling pathway and experimental workflows are also presented to support further research and development.

Mechanism of Action

This compound exerts its biological effects through the inhibition of the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, metabolism, and survival.[2][4] The mechanism can be delineated as follows:

-

Intracellular Binding: Zotarolimus, being lipophilic, readily crosses the cell membrane. Inside the cell, it forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12).[4][5]

-

mTORC1 Inhibition: The Zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1).[2] This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets.[2]

-

Downstream Effects: The key downstream effectors of mTORC1 are the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of their phosphorylation leads to:

-

Inhibition of Protein Synthesis: Reduced S6K activity and the sequestration of eIF4E by unphosphorylated 4E-BP1 collectively suppress protein translation.

-

Cell Cycle Arrest: The culmination of these inhibitory signals results in the arrest of the cell cycle in the G1 phase, thereby preventing cell proliferation.[2]

-

This targeted inhibition of mTORC1 accounts for the potent anti-proliferative effects of this compound observed in various cell types, particularly vascular smooth muscle cells and lymphocytes.[5][6]

Mechanism of action of this compound.

Quantitative Data

The biological activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Biological Activity

| Assay | Cell Type/System | Species | IC50 / ED50 | Reference(s) |

| FKBP12 Binding | Recombinant FKBP-12 | Human | 2.8 nM | [5] |

| T-Cell Proliferation (Con A-induced) | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 7.0 nM | [5] |

| Splenocytes | Rat | 1337 nM | [5] | |

| Mixed Lymphocyte Reaction (MLR) | Lymphocytes | Human | 1.2 nM | [5] |

| Lymphocytes | Rat | 1465 nM | [5] | |

| Smooth Muscle Cell Proliferation | Coronary Artery Smooth Muscle Cells | Human | 2.9 nM | [5][7] |

| Coronary Artery Smooth Muscle Cells (growth factor-induced) | Human | 0.8 nM | [5] | |

| Endothelial Cell Proliferation | Coronary Artery Endothelial Cells | Human | 2.6 nM | [5][7] |

Table 2: In Vivo Efficacy

| Model | Species | Endpoint | ED50 / Result | Reference(s) |

| Adjuvant-induced DTH Response | Rat | Inhibition of delayed-type hypersensitivity | 1.72 mg/kg/day | [5] |

| Coronary Artery Restenosis | Juvenile Swine | Reduction in neointimal hyperplasia after 28 days | Less area stenosis (22.4% vs. 35.7%), less neointimal area (1.69 vs. 2.78 mm²), less neointimal thickness (0.25 vs. 0.38 mm), greater lumen area (6.07 vs. 5.02 mm²) compared to control stents. | [6] |

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound.

Synthesis of this compound (One-Pot Method)

A common method for the synthesis of this compound from rapamycin is a one-pot process.[8]

Materials:

-

Rapamycin

-

Dichloromethane (DCM) or Isopropylacetate (IPAc)

-

2,6-Lutidine

-

Triflic anhydride (B1165640) (Trifluoromethanesulfonic anhydride)

-

1-H-Tetrazole

-

Diisopropylethylamine (DIEA)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., THF/heptane, acetone/heptane)

Procedure:

-

Dissolution: Dissolve dried rapamycin in a suitable solvent such as DCM or IPAc.

-

Cooling and Base Addition: Cool the solution to approximately -30°C and add 2,6-Lutidine.

-

Activation of Hydroxyl Group: Slowly add triflic anhydride to the cooled solution to activate the C42 hydroxyl group, forming a triflate intermediate.

-

Nucleophilic Substitution: Add 1-H-tetrazole followed by a tertiary base like DIEA to the reaction mixture. This facilitates the displacement of the triflate group by the tetrazole.

-

Reaction Progression: Allow the reaction to proceed at room temperature for several hours.

-

Purification: Concentrate the crude product and purify it using silica gel column chromatography with appropriate solvent systems.

General workflow for the synthesis of this compound.

In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound on a specific cell line (e.g., human coronary artery smooth muscle cells).

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, XTT, or a reagent for a BrdU incorporation assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.

In Vivo Porcine Coronary Artery Restenosis Model

Objective: To evaluate the efficacy of a this compound-eluting stent in preventing neointimal hyperplasia in a porcine model.

Animals:

-

Domestic juvenile swine

Materials:

-

This compound-eluting stents

-

Control stents (e.g., bare-metal or polymer-only coated)

-

Angiography equipment

-

Intravascular ultrasound (IVUS) or Optical Coherence Tomography (OCT) equipment (optional)

-

Histology processing reagents

Procedure:

-

Stent Implantation: Under general anesthesia and using standard interventional cardiology techniques, implant the drug-eluting and control stents into the coronary arteries of the swine.

-

Follow-up Period: Allow the animals to recover and maintain them for a specified period (e.g., 28 days).

-

Terminal Procedure: At the end of the follow-up period, perform a final angiography to assess vessel patency.

-

Tissue Harvesting: Euthanize the animals and harvest the stented coronary artery segments.

-

Histological Analysis: Process the arterial segments for histological examination. Stain sections with appropriate stains (e.g., hematoxylin (B73222) and eosin, Verhoeff-Van Gieson) to visualize the vessel structure.

-

Morphometric Analysis: Perform quantitative morphometric analysis on the histological sections to measure parameters such as lumen area, neointimal area, neointimal thickness, and percent area stenosis.

-

Statistical Analysis: Compare the morphometric parameters between the drug-eluting stent group and the control group using appropriate statistical tests.

Conclusion

This compound (Zotarolimus) is a well-characterized rapamycin analog with potent mTOR inhibitory activity. Its established mechanism of action, coupled with a defined synthetic route and a body of in vitro and in vivo data, underscores its significance as both a therapeutic agent and a valuable tool for research in cell biology and drug development. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound and in the broader field of mTOR pathway modulation.

References

- 1. Zotarolimus - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Zotarolimus? [synapse.patsnap.com]

- 3. ABT-578-eluting stents. The promising successor of sirolimus- and paclitaxel-eluting stent concepts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. apexbt.com [apexbt.com]

- 6. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

42-(2-Tetrazolyl)rapamycin chemical structure and properties

An In-Depth Technical Guide to 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as zotarolimus (B251) (ABT-578), is a semi-synthetic macrolide and a potent derivative of rapamycin (B549165) (sirolimus).[1] Initially developed by Abbott Laboratories, it was specifically designed as an anti-proliferative agent for local delivery from drug-eluting stents to prevent coronary artery restenosis.[2][3] Structurally, zotarolimus is an analog of rapamycin where the hydroxyl group at position 42 is substituted with a tetrazole ring.[1][4] This modification enhances its lipophilicity compared to sirolimus, facilitating sustained release from stent coatings and efficient diffusion into target tissues.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to zotarolimus.

Chemical Structure and Physicochemical Properties

Zotarolimus is a complex macrolide characterized by its unique tetrazole substitution on the rapamycin core. This structural alteration is key to its distinct pharmacokinetic profile.[4][7]

-

IUPAC Name: (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone[8]

-

Synonyms: ABT-578, A-179578[2]

Physicochemical and Bioactivity Data

The key physicochemical and bioactivity parameters for zotarolimus are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Zotarolimus

| Property | Value | Reference(s) |

| CAS Number | 221877-54-9 | [1][8] |

| Molecular Formula | C₅₂H₇₉N₅O₁₂ | [8][9] |

| Molar Mass | 966.21 g/mol | [8][9] |

| Solubility (DMSO) | ≥ 130 mg/mL (134.55 mM) | [10] |

| Lipophilicity | Higher octanol:water partition coefficient than sirolimus | [5][6] |

Table 2: In Vitro Bioactivity of Zotarolimus

| Assay | IC₅₀ Value | Reference(s) |

| FKBP12 Binding Affinity | 2.57 nM | [2] |

| Human T-Cell Proliferation (Con-A induced) | 7.0 nM | [2] |

| Rat T-Cell Proliferation (Con-A induced) | 1337 nM | [2] |

| Human Coronary Artery Smooth Muscle Cell Proliferation | 0.8 nM | [2] |

Table 3: In Vivo Activity of Zotarolimus

| Model | Parameter | Value | Reference(s) |

| Rat Adjuvant DTH Model | ED₅₀ | 1.72 mg/kg/day (oral) | [2] |

Table 4: Pharmacokinetic Parameters of Zotarolimus

| Species | Parameter | Value | Notes | Reference(s) |

| Rat | Terminal Elimination Half-life (t₁/₂) | 9.4 hours | Intravenous dosing | [7] |

| Human | Peak Blood Level (Cₘₐₓ) | 1.80 ng/mL | From 18mm Endeavor Stent (180 µg dose) | [11] |

| General | Metabolism | Oxidative, via Cytochrome P4503A | Forms hydroxylated & demethylated metabolites | [5] |

Mechanism of Action: mTOR Pathway Inhibition

Zotarolimus exerts its anti-proliferative effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[12] The mechanism is indirect and initiated by the formation of a high-affinity complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[1][12]

The key steps are as follows:

-

FKBP12 Binding: Zotarolimus enters the cell and binds to the ubiquitously expressed FKBP12.[1]

-

mTORC1 Inhibition: The resulting zotarolimus-FKBP12 complex then interacts with and inhibits the mTOR Complex 1 (mTORC1).[12]

-

Downstream Signal Blockade: This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][12]

-

Cell Cycle Arrest: The blockade of these signaling pathways ultimately leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[1][6]

This pathway is fundamental to the therapeutic effect of zotarolimus in preventing the proliferation of vascular smooth muscle cells, which is the primary cause of restenosis following stent implantation.[12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity and properties of zotarolimus.

Protocol: Western Blot for mTOR Pathway Inhibition

This protocol assesses the inhibitory effect of zotarolimus on the mTOR pathway by measuring the phosphorylation status of downstream targets like S6 ribosomal protein.[13][14]

Materials:

-

Human coronary artery smooth muscle cells (hCASMC)

-

Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Primary antibodies: anti-phospho-S6 (S240/244), anti-total-S6, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Zotarolimus stock solution (in DMSO)

Procedure:

-

Cell Culture & Treatment: Plate hCASMC and grow to 80% confluency. Treat cells with varying concentrations of zotarolimus (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-phospho-S6, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

-

Analysis: Quantify band intensities. Normalize phospho-S6 levels to total S6 and/or GAPDH to determine the extent of mTOR pathway inhibition.

Protocol: Cell Proliferation Assay (IC₅₀ Determination)

This assay determines the concentration of zotarolimus required to inhibit the proliferation of cells by 50%.

Materials:

-

Human T-cells or human coronary artery smooth muscle cells

-

Appropriate cell culture medium

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., WST-1, MTS, or CyQUANT)

-

Zotarolimus stock solution (in DMSO)

-

(For T-cells) Mitogen, such as Concanavalin A (Con-A)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Addition: Prepare a serial dilution of zotarolimus in culture medium. Add the diluted compound to the wells (final concentrations ranging from 0.01 nM to 1000 nM). Include vehicle-only (DMSO) and no-treatment controls.

-

Stimulation (if required): For T-cell assays, add a mitogen like Con-A to stimulate proliferation.[2]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the background absorbance/fluorescence.

-

Normalize the data to the vehicle control (100% proliferation).

-

Plot the normalized response versus the log of the zotarolimus concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol: LC-MS/MS for Zotarolimus Quantification in Tissue

This protocol provides a method for extracting and quantifying zotarolimus from biological tissue, adapted from methods used in preclinical studies.[15]

Materials:

-

Stented swine artery tissue

-

Homogenization solution (100% swine blood)

-

Internal standard (e.g., a structural analog of zotarolimus)

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

-

LC-MS/MS system with an appropriate C8 column (e.g., Zorbax Eclipse XDB-C8)[16]

Procedure:

-

Sample Preparation:

-

Excise the stented artery segment and weigh it.

-

Homogenize the tissue in a known volume of swine blood containing the internal standard.

-

-

Extraction:

-

Perform a liquid-liquid extraction on the tissue homogenate using methyl tert-butyl ether.

-

Vortex and centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in the mobile phase.

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Use a gradient elution method to separate zotarolimus from matrix components.

-

Detect and quantify zotarolimus and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a standard curve by spiking known amounts of zotarolimus into blank tissue homogenate.

-

Calculate the concentration of zotarolimus in the tissue sample based on the peak area ratio of the analyte to the internal standard, referencing the standard curve.

-

Conclusion

This compound (zotarolimus) is a highly potent, second-generation rapamycin analog with a well-defined mechanism of action centered on mTOR inhibition. Its modified chemical structure confers advantageous physicochemical and pharmacokinetic properties, including increased lipophilicity and a shorter half-life, making it particularly suitable for localized delivery from cardiovascular stents. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers engaged in the study and development of mTOR inhibitors and related therapeutic agents.

References

- 1. Zotarolimus - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zotarolimus (ABT-578) eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Zotarolimus | C52H79N5O12 | CID 9876378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Comparison of pharmacokinetics of the limus-eluting stents in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Zotarolimus? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of mTOR down-regulates scavenger receptor, class B, type I (SR-BI) expression, reduces endothelial cell migration and impairs nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method development and validation for zotarolimus concentration determination in stented swine arteries by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural identification and characterization of potential degradants of zotarolimus on zotarolimus-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent immunosuppressant and mTOR inhibitor, rapamycin (B549165). This document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development in this area.

Introduction

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with well-established immunosuppressive and antiproliferative properties.[1][2] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in regulating cell growth, proliferation, and survival.[2] However, rapamycin's clinical utility can be limited by its poor aqueous solubility and pharmacokinetic profile.[2] Consequently, numerous analogs have been developed to improve its properties, with modifications often targeting the C42 hydroxyl group.[1][2] this compound is one such analog where the hydroxyl group at the C42 position is substituted with a tetrazole ring, a modification intended to modulate the compound's physicochemical and biological characteristics.[3][4] This substitution is achieved through a two-step synthetic sequence involving the activation of the C42 hydroxyl group followed by nucleophilic substitution with tetrazole.[4]

Synthetic Pathway

The synthesis of this compound proceeds via a two-step process. First, the C42 hydroxyl group of rapamycin is selectively activated by conversion to a trifluoromethanesulfonate (B1224126) (triflate) leaving group. This is followed by the displacement of the triflate group with 1H-tetrazole in the presence of a non-nucleophilic base to yield the desired product.

Overall Reaction Scheme:

References

The Core Mechanism of 42-(2-Tetrazolyl)rapamycin as a Selective mTORC1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, clinically known as temsirolimus (B1684623) (CCI-779), is a highly specific and potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a pivotal serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a frequent event in a multitude of human cancers, rendering it a prime therapeutic target. Temsirolimus, a derivative of rapamycin, exerts its anti-neoplastic effects by selectively targeting the mTOR Complex 1 (mTORC1), leading to the arrest of cell cycle progression and the induction of autophagy. This technical guide provides an in-depth exploration of the mechanism of action of temsirolimus, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: A Two-Step Inhibition of mTORC1

The inhibitory action of temsirolimus on mTOR is not direct but is mediated through a two-step process that involves the formation of an intracellular complex.

-

Binding to FKBP12: Temsirolimus, being a prodrug of sirolimus (rapamycin), readily enters the cell where it binds with high affinity to the ubiquitously expressed 12-kDa FK506-binding protein (FKBP12).[3][4] This interaction is crucial for its activity, and the binding affinity of the parent compound, sirolimus, to FKBP12 is in the subnanomolar range, with a dissociation constant (Kd) of approximately 0.2 nM.[3]

-

Allosteric Inhibition of mTORC1: The resulting temsirolimus-FKBP12 complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[5] This binding event does not occur at the catalytic site of the kinase but rather induces a conformational change in the mTORC1 complex, leading to its allosteric inhibition. This selective inhibition primarily affects mTORC1, while mTOR Complex 2 (mTORC2) remains largely insensitive to the acute effects of temsirolimus.

The downstream consequences of mTORC1 inhibition are profound and directly contribute to the anti-tumor effects of temsirolimus. mTORC1 controls protein synthesis by phosphorylating two key substrates: p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6] Inhibition of mTORC1 by temsirolimus leads to the dephosphorylation of S6K and 4E-BP1. Dephosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation. This results in a significant reduction in the synthesis of proteins essential for cell cycle progression (e.g., cyclins) and cell growth, ultimately leading to G1 phase cell cycle arrest.

Quantitative Data: Inhibitory Potency of Temsirolimus

The inhibitory activity of temsirolimus has been quantified in both cell-free and cellular-based assays, demonstrating its potency across a range of cancer types.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Cell-Free Kinase Assay | mTOR | 1.76 µM | [1][2] |

| Cell Viability Assay | A498 (Renal) | 0.35 µM | [2] |

| Cell Viability Assay | HepG2 (Liver) | > 10 µM | [7] |

| Cell Viability Assay | Huh7 (Liver) | 0.01 µM | [7] |

| Cell Viability Assay | Hep3B (Liver) | 10 µM | [7] |

| Cell Viability Assay | PLC (Liver) | 1 µM | [7] |

| Cell Viability Assay | LNCaP (Prostate) | Inhibited by ≥50% | [1] |

| Cell Viability Assay | PC3MM2 (Prostate) | Inhibited by ≥50% | [1] |

| Cell Viability Assay | MDA-MB-468 (Breast) | Inhibited by ≥50% | [1] |

| Cell Viability Assay | H446 (Lung) | Inhibited by ≥50% | [1] |

| Cell Viability Assay | Caco-2 (Colon) | Inhibited by ≥50% | [1] |

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of temsirolimus on mTOR kinase activity in a cell-free system.

Materials:

-

Recombinant active mTOR enzyme

-

Recombinant inactive S6K1 (substrate)

-

Temsirolimus

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Anti-phospho-S6K1 (Thr389) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well plates

Procedure:

-

Prepare serial dilutions of temsirolimus in kinase assay buffer.

-

In a 96-well plate, add recombinant active mTOR enzyme to each well.

-

Add the various concentrations of temsirolimus or vehicle control to the wells and incubate for 15 minutes at room temperature.

-

Add recombinant inactive S6K1 substrate to each well.

-

Initiate the kinase reaction by adding a solution of ATP (final concentration typically 10-100 µM).

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of SDS-PAGE sample buffer.

-

Analyze the phosphorylation of S6K1 at Threonine 389 by Western blotting using a phospho-specific antibody.

-

Quantify the band intensities to determine the IC50 value of temsirolimus.

Cellular mTOR Inhibition Assay (Western Blotting)

This protocol describes how to assess the effect of temsirolimus on the mTOR signaling pathway within cancer cells by measuring the phosphorylation status of its downstream targets.

Materials:

-

Cancer cell line of interest (e.g., A498)

-

Cell culture medium and supplements

-

Temsirolimus

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-actin or anti-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of temsirolimus or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.[8][9][10]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic and cytostatic effects of temsirolimus on cancer cell lines.[11][12]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Temsirolimus

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of temsirolimus or vehicle control.

-

Incubate the plate for a predetermined period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Caption: The mTOR signaling pathway and the inhibitory action of Temsirolimus.

Caption: Experimental workflow for Western Blot analysis of mTOR signaling.

Caption: Workflow for determining cell viability using the MTT assay.

References

- 1. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sirolimus-FKBP12.6 Impairs Endothelial Barrier Function through PKCα Activation and Disruption of the p120-VE Cadherin Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bio-rad.com [bio-rad.com]

- 10. origene.com [origene.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

The Discovery and Development of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, clinically known as Zotarolimus (ABT-578), is a semi-synthetic derivative of the macrolide rapamycin (B549165). Developed to optimize the therapeutic window of rapamycin for localized delivery, Zotarolimus has emerged as a critical component in drug-eluting stents for the prevention of coronary artery restenosis. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and development of Zotarolimus. It includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for a Rapamycin Analog

Rapamycin, a natural product of the bacterium Streptomyces hygroscopicus, garnered significant attention for its potent immunosuppressive and antiproliferative properties.[1] Its mechanism of action, the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation, made it a compelling candidate for preventing the neointimal hyperplasia that leads to restenosis following coronary stenting. However, systemic administration of rapamycin is associated with a range of side effects. This necessitated the development of analogs with improved pharmacokinetic profiles suitable for localized delivery from a stent platform. Zotarolimus was designed by Abbott Laboratories with this goal in mind, featuring a key structural modification to enhance its lipophilicity and tissue retention.[2]

Synthesis of this compound

The synthesis of Zotarolimus involves the selective modification of the hydroxyl group at the C-42 position of rapamycin. The most common synthetic route proceeds through the activation of this hydroxyl group, followed by nucleophilic substitution with a tetrazole.

Two-Step Synthesis

A prevalent method for the synthesis of Zotarolimus involves a two-step process:

-

Activation of the C-42 Hydroxyl Group: The hydroxyl group at the C-42 position of rapamycin is activated to create a good leaving group. This is often achieved by reacting rapamycin with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of a non-nucleophilic base, such as 2,6-lutidine, to form the 42-O-trifluoromethanesulfonyl-rapamycin intermediate.

-

Nucleophilic Substitution with Tetrazole: The triflate intermediate is then reacted with 1H-tetrazole in the presence of a base, such as N,N-diisopropylethylamine (DIEA), to yield this compound.

One-Pot Synthesis

To streamline the manufacturing process, a one-pot synthesis method has also been developed. In this approach, rapamycin is first reacted with triflic anhydride and a hindered base at low temperatures. After the activation step, tetrazole and a second base are added directly to the reaction mixture without purification of the intermediate triflate. This method improves efficiency and reduces the potential for degradation of the sensitive intermediate.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Zotarolimus exerts its antiproliferative effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Formation of the Zotarolimus-FKBP12 Complex

Similar to rapamycin, Zotarolimus first binds to the intracellular immunophilin FK506-binding protein 12 (FKBP12). This high-affinity interaction is a prerequisite for its mTOR-inhibitory activity.

Inhibition of mTORC1

The Zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, primarily p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these key effectors leads to the inhibition of protein synthesis and arrests the cell cycle in the G1 phase.

// Nodes Zotarolimus [label="Zotarolimus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FKBP12 [label="FKBP12", fillcolor="#FBBC05"]; Zotarolimus_FKBP12 [label="Zotarolimus-FKBP12\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K1 [label="p70 S6 Kinase (S6K1)", fillcolor="#F1F3F4"]; pS6K1 [label="p-S6K1 (Inactive)", fillcolor="#F1F3F4"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; pFourEBP1 [label="p-4E-BP1 (Inactive)", fillcolor="#F1F3F4"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Cell_Cycle_Progression [label="G1 -> S Phase\nProgression", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges Zotarolimus -> Zotarolimus_FKBP12 [label="Binds to"]; FKBP12 -> Zotarolimus_FKBP12; Zotarolimus_FKBP12 -> mTORC1 [label="Inhibits", color="#EA4335", arrowhead=tee]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> FourEBP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis [label="Promotes"]; FourEBP1 -> Protein_Synthesis [label="Inhibits", arrowhead=tee]; S6K1 -> Cell_Cycle_Progression [label="Promotes"]; Protein_Synthesis -> Cell_Cycle_Progression [style=dashed];

// Invisible edges for layout {rank=same; Zotarolimus; FKBP12;} {rank=same; S6K1; FourEBP1;} {rank=same; Protein_Synthesis; Cell_Cycle_Progression;} } "Zotarolimus Mechanism of Action"

Quantitative Biological Activity

The biological activity of Zotarolimus has been characterized through various in vitro assays.

| Assay | Target/Cell Line | IC50 Value | Reference |

| FKBP12 Binding | Recombinant Human FKBP12 | ~2.8 nM | |

| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells | ~7.0 nM | |

| Smooth Muscle Cell Proliferation | Human Coronary Artery Smooth Muscle Cells | ~2.9 nM | |

| Endothelial Cell Proliferation | Human Coronary Artery Endothelial Cells | ~2.6 nM |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

// Nodes Start [label="Rapamycin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Activation of C-42 Hydroxyl\n(Triflic Anhydride, 2,6-Lutidine)", shape=parallelogram]; Intermediate [label="42-O-triflyl-rapamycin", style=dashed]; Substitution [label="Nucleophilic Substitution\n(1H-Tetrazole, DIEA)", shape=parallelogram]; Product [label="this compound\n(Zotarolimus)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography)", shape=cds];

// Edges Start -> Activation; Activation -> Intermediate; Intermediate -> Substitution; Substitution -> Product; Product -> Purification; } "Synthetic Workflow for Zotarolimus"

Materials:

-

Rapamycin

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,6-Lutidine

-

1H-Tetrazole

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous acetone (B3395972)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., heptane (B126788), acetone)

Procedure:

-

Activation: Dissolve rapamycin in anhydrous DCM and cool the solution to -78°C under an inert atmosphere (e.g., argon). Add 2,6-lutidine, followed by the dropwise addition of triflic anhydride. Stir the reaction mixture at -78°C for 1 hour.

-

Reaction Monitoring: Monitor the formation of the triflate intermediate by thin-layer chromatography (TLC).

-

Nucleophilic Substitution: In a separate flask, dissolve 1H-tetrazole in anhydrous acetone and add DIEA. Add the cold solution of the rapamycin triflate to the tetrazole solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of heptane and acetone to yield pure this compound.

FKBP12 Competitive Binding Assay (Fluorescence Polarization)

// Nodes Start [label="Prepare Reagents:\n- FKBP12\n- Fluorescent Ligand\n- Zotarolimus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate FKBP12 with\nFluorescent Ligand and\nVarying Concentrations of Zotarolimus"]; Measurement [label="Measure Fluorescence Polarization"]; Analysis [label="Plot Polarization vs. [Zotarolimus]\nand Determine IC50", shape=parallelogram]; Result [label="Calculate Ki", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incubation; Incubation -> Measurement; Measurement -> Analysis; Analysis -> Result; } "FKBP12 Binding Assay Workflow"

Materials:

-

Recombinant human FKBP12

-

Fluorescently labeled FKBP12 ligand (e.g., FK-Green™)

-

Zotarolimus

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of Zotarolimus in DMSO and perform serial dilutions in assay buffer. Prepare solutions of FKBP12 and the fluorescent ligand in assay buffer at 2x the final desired concentration.

-

Assay Setup: In a 384-well plate, add the Zotarolimus dilutions. Add the FKBP12 solution to all wells except the negative control (fluorescent ligand only).

-

Incubation: Add the fluorescent ligand solution to all wells. Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the Zotarolimus concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro mTOR Kinase Assay

Materials:

-

Active, purified mTOR enzyme

-

Recombinant, inactive p70 S6 kinase (as substrate)

-

Zotarolimus

-

Kinase assay buffer

-

ATP

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-S6K1, anti-total S6K1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Kinase Reaction: In a microcentrifuge tube, combine the mTOR enzyme, inactive S6K1 substrate, and Zotarolimus at various concentrations in kinase assay buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 30 minutes.

-

SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated S6K1 (p-S6K1). Subsequently, strip the membrane and re-probe with an antibody for total S6K1 as a loading control.

-

Detection and Analysis: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the extent of S6K1 phosphorylation at each Zotarolimus concentration and calculate the IC50.

Cell Proliferation Assay (MTT Assay)

Materials:

-

Human coronary artery smooth muscle cells

-

Cell culture medium and supplements

-

Zotarolimus

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the smooth muscle cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Zotarolimus (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Zotarolimus concentration relative to the vehicle control and determine the IC50 value.

Preclinical and Clinical Development

The development of Zotarolimus has been intrinsically linked to its application in drug-eluting stents.

Preclinical Studies

In preclinical animal models, Zotarolimus-eluting stents have demonstrated a significant reduction in neointimal hyperplasia and in-stent restenosis compared to bare-metal stents. These studies confirmed the potent antiproliferative effect of Zotarolimus in a localized setting.

Clinical Trials

Zotarolimus-eluting stents have been extensively evaluated in numerous clinical trials, such as the ENDEAVOR series of trials. These studies have consistently shown the safety and efficacy of Zotarolimus-eluting stents in a broad range of patients with coronary artery disease. Key findings from these trials include:

-

Non-inferiority and Superiority: Zotarolimus-eluting stents have demonstrated non-inferiority and, in some cases, superiority to other drug-eluting stents in terms of major adverse cardiac events (MACE).

-

Safety Profile: The long-term safety profile of Zotarolimus-eluting stents has been favorable, with low rates of stent thrombosis.

| Clinical Trial | Comparator | Primary Endpoint | Key Finding |

| ENDEAVOR III | Sirolimus-eluting stent | Target Vessel Failure | ZES was non-inferior to SES at 9 months. |

| ENDEAVOR IV | Paclitaxel-eluting stent | Target Vessel Failure | ZES was non-inferior to PES at 9 months. |

| RESOLUTE All Comers | Everolimus-eluting stent | Target Lesion Failure | ZES was non-inferior to EES at 12 months. |

Conclusion

This compound (Zotarolimus) represents a successful example of rational drug design, where a natural product was chemically modified to enhance its therapeutic properties for a specific clinical application. Its potent inhibition of the mTOR pathway, coupled with a favorable pharmacokinetic profile for localized delivery, has established Zotarolimus as a cornerstone in the field of interventional cardiology for the prevention of in-stent restenosis. This technical guide provides a foundational understanding of the discovery, development, and mechanism of this important therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Rapamycin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It is a potent immunosuppressant and exhibits antiproliferative activity by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2] The mTOR protein is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from nutrients and growth factors.[3][4]

Despite its therapeutic potential, rapamycin itself possesses suboptimal physicochemical properties, including poor aqueous solubility and chemical stability, which can complicate formulation and affect its pharmacokinetic profile.[5][6] To overcome these limitations, a series of derivatives, often referred to as "rapalogs," have been developed. These semi-synthetic analogs, such as Everolimus, Temsirolimus, Ridaforolimus, and Zotarolimus, were engineered to improve properties like solubility, stability, and metabolic profile, thereby enhancing their clinical utility for applications in oncology and organ transplantation.[7]

This guide provides a detailed overview of the core physicochemical properties of rapamycin and its key derivatives, outlines the standard experimental protocols for their determination, and visualizes the underlying biological and experimental workflows.

The mTOR Signaling Pathway

The cellular target of rapamycin and its derivatives is the mTOR kinase. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]

-

mTORC1: This complex is sensitive to acute rapamycin inhibition.[8] It integrates signals from growth factors, amino acids, and cellular energy status to control anabolic processes like protein and lipid synthesis, and limit catabolic processes like autophagy.[4] Key downstream targets include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]

-

mTORC2: This complex is generally considered insensitive to acute rapamycin treatment but can be inhibited by chronic exposure in certain cell types.[2] It is involved in cytoskeletal organization, cell survival, and metabolism, primarily through the phosphorylation of AKT.[1][8]

Rapamycin exerts its inhibitory effect by first binding to the intracellular immunophilin FKBP12 (FK506-Binding Protein 12). This drug-protein complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex, leading to allosteric inhibition of its kinase activity.[4]

Physicochemical Properties of Rapamycin and Its Derivatives

The development of rapamycin derivatives has focused on modifying the C40-hydroxyl group on the parent macrocycle. These modifications alter key physicochemical parameters like solubility and lipophilicity (LogP), which in turn influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[5]

Below is a comparative summary of the core physicochemical properties for rapamycin and its major derivatives.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | XLogP3* | Aqueous Solubility |

| Rapamycin (Sirolimus) | C₅₁H₇₉NO₁₃ | 914.17[9] | ~5.0-6.0 | Very poorly soluble (~5-20 µM)[10][11] |

| Everolimus (RAD001) | C₅₃H₈₃NO₁₄ | 958.2[12] | 5.9[12] | Low (<0.1 mg/mL)[13][14] |

| Temsirolimus (CCI-779) | C₅₆H₈₇NO₁₆ | 1030.3[15][16] | 5.6[15][16] | Sparingly soluble (~0.00235 mg/mL)[14][17] |

| Ridaforolimus (MK-8669) | C₅₃H₈₄NO₁₄P | 990.2[18][19] | 5.9[18] | Insoluble[20] |

| Zotarolimus (ABT-578) | C₅₂H₇₉N₅O₁₂ | 966.22[21][22] | N/A | Highly lipophilic[21] |

Note: XLogP3 is a computed value for the logarithm of the n-octanol/water partition coefficient, a measure of lipophilicity.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical during drug development. Standardized protocols ensure data reliability and comparability.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at equilibrium. For pharmaceutical development, both thermodynamic and kinetic solubility are important.[23]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[24][25] It measures the concentration of a saturated solution at equilibrium.

Protocol Outline:

-

Preparation: An excess amount of the pure, solid compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.[25]

-

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant, controlled temperature (e.g., 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[26][27]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid material from the saturated solution.[27]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is accurately measured. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for this step.[26][28]

Lipophilicity (LogP) Determination

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical predictor of a drug's membrane permeability and overall ADME properties.[29] The partition coefficient (P) is the ratio of the concentration of a neutral compound in a biphasic system, typically n-octanol and water, at equilibrium. It is most often expressed as its logarithm, LogP.[24]

Indirect Lipophilicity Measurement: RP-HPLC Method

While the shake-flask method is the direct standard, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput indirect method for estimating LogP.[30][31] This technique correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.

Protocol Outline:

-

System Setup: An RP-HPLC system is equipped with a non-polar column (e.g., C18). The mobile phase is a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).[30]

-

Calibration: A series of standard compounds with known LogP values are injected into the system. Their retention times (t_R_) are recorded.[32]

-

Calculate Capacity Factor (k'): For each standard, the capacity factor (k' or k) is calculated using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (the retention time of an unretained compound).

-

Generate Standard Curve: A calibration curve is created by plotting the logarithm of the capacity factor (log k') for the standards against their known LogP values. A linear regression is applied to this plot.[32]

-

Sample Analysis: The rapamycin derivative (test compound) is injected under the identical chromatographic conditions, and its retention time is measured.

-

LogP Calculation: The log k' for the test compound is calculated and then used to determine its LogP value from the linear equation of the standard curve.[32]

Conclusion

The development of rapamycin derivatives has been a successful strategy to enhance the therapeutic potential of the parent compound. By rationally modifying its structure, derivatives like Everolimus and Temsirolimus have achieved improved physicochemical properties, particularly solubility, which facilitates more versatile clinical administration and can lead to more predictable pharmacokinetic behavior.[17][33] A thorough characterization of these properties using standardized protocols is a cornerstone of the drug development process, enabling formulation scientists and pharmacologists to optimize drug delivery and efficacy. The continued exploration of structure-property relationships in this class of molecules remains a key area of research for developing next-generation mTOR inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Everolimus,RAD001, SDZ-RAD, Certican | C53H83NO14 | CID 46930999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Temsirolimus (Torisel) | C56H87NO16 | CID 168313165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Temsirolimus | C56H87NO16 | CID 6918289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Ridaforolimus | C53H84NO14P | CID 11520894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. medkoo.com [medkoo.com]

- 20. apexbt.com [apexbt.com]

- 21. researchgate.net [researchgate.net]

- 22. Zotarolimus - Wikipedia [en.wikipedia.org]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 25. researchgate.net [researchgate.net]

- 26. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 27. lup.lub.lu.se [lup.lub.lu.se]

- 28. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 29. chem.pg.edu.pl [chem.pg.edu.pl]

- 30. mdpi.com [mdpi.com]

- 31. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 32. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 33. Everolimus | 159351-69-6 [chemicalbook.com]

42-(2-Tetrazolyl)rapamycin: A Technical Whitepaper on a Novel Rapamycin Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 42-(2-Tetrazolyl)rapamycin, a semi-synthetic analog of rapamycin (B549165). Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/AKT/mTOR signaling pathway that governs cell growth, proliferation, and survival. This whitepaper details the synthesis, mechanism of action, and available biological data for this compound, presenting it as a potential prodrug of rapamycin with distinct pharmacokinetic properties. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development and mTOR-targeted therapies.

Introduction

Rapamycin, a macrolide produced by Streptomyces hygroscopicus, has demonstrated significant immunosuppressive and anti-proliferative activities. Its clinical utility, however, can be limited by its pharmacokinetic profile and potential for off-target effects. This has spurred the development of rapamycin analogs, or "rapalogs," with improved therapeutic indices. This compound is one such analog, designed to act as a prodrug that releases the active rapamycin moiety. This document consolidates the available technical information on this compound, with a comparative analysis to its parent compound and the well-established rapalog, temsirolimus.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin and its analogs exert their cellular effects by inhibiting the mTOR kinase. Specifically, they form a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[1]

mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.[2][3] Inhibition of mTORC1 disrupts downstream signaling cascades, leading to the dephosphorylation of key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] The net effect is a reduction in protein synthesis and cell cycle arrest, typically in the G1 phase.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from rapamycin, as detailed in US Patent 6,015,815.

Experimental Protocol:

Step 1: Synthesis of the Rapamycin-42-trifluoromethanesulfonate

-

Dissolve rapamycin (100 mg, 0.11 mmol) in dichloromethane (B109758) (0.6 mL) in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution to -78°C.

-

Sequentially add 2,6-lutidine (53 µL, 0.46 mmol) and trifluoromethanesulfonic anhydride (B1165640) (37 µL, 0.22 mmol).

-

Stir the reaction mixture for 15 minutes at -78°C.

-

Warm the mixture to room temperature.

-

Elute the reaction mixture through a pad of silica (B1680970) gel (6 mL) with diethyl ether.

-

Pool the fractions containing the triflate and concentrate to yield the product as an amber foam.

Step 2: Synthesis of 42-Epi-(tetrazolyl)-rapamycin

-

Dissolve the rapamycin-42-trifluoromethanesulfonate from Step 1 in isopropyl acetate (B1210297) (0.3 mL).

-

Sequentially add diisopropylethylamine (87 µL, 0.5 mmol) and 1H-tetrazole (35 mg, 0.5 mmol).

-

Stir the mixture for 18 hours at room temperature.

-

Partition the mixture between water (10 mL) and ether (10 mL).

-

Separate the organic layer, wash with brine (10 mL), and dry over sodium sulfate.

-

Concentrate the organic layer to yield a sticky yellow solid.

-

Purify the solid by flash column chromatography on silica gel using a hexane:acetone gradient to separate the epimers.

Biological Activity and Efficacy

The immunosuppressive activity of this compound has been evaluated in vitro using a human mixed lymphocyte reaction (MLR) assay. This assay measures the proliferation of T-cells in response to alloantigen stimulation, a key process in organ transplant rejection.

Experimental Protocol: Human Mixed Lymphocyte Reaction (MLR) Assay

A detailed protocol for a standard human MLR assay is as follows:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Co-culture responder PBMCs from one donor with irradiated (to prevent proliferation) stimulator PBMCs from the second donor in 96-well plates.

-

Compound Treatment: Add serial dilutions of this compound, rapamycin (as a positive control), and a vehicle control to the co-cultures.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

-

Proliferation Assessment: During the final 18 hours of incubation, add ³H-thymidine to each well. Proliferating T-cells will incorporate the radiolabel into their DNA.

-

Data Analysis: Harvest the cells and measure the amount of incorporated ³H-thymidine using a scintillation counter. Calculate the concentration of the compound that inhibits T-cell proliferation by 50% (IC₅₀).

Quantitative Data

The following table summarizes the in vitro immunosuppressive activity of this compound and comparator compounds from the MLR assay as reported in US Patent 6,015,815.

| Compound | IC₅₀ (nM) |

| 42-Epi-(tetrazolyl)-rapamycin (less polar isomer) | 0.5 |

| 42-Epi-(tetrazolyl)-rapamycin (more polar isomer) | 0.8 |

| Rapamycin | 0.6 |

| 40-epi-N-[2'-pyridone]-rapamycin | 1.4 |

| 40-epi-N-[4'-pyridone]-rapamycin | 1.7 |

Pharmacokinetics

Preliminary pharmacokinetic data for the tetrazole-containing rapamycin analogs have been generated in monkeys, as disclosed in US Patent 6,015,815.

Experimental Protocol: Primate Pharmacokinetic Study

While the patent does not provide a detailed protocol, a standard primate pharmacokinetic study would generally involve the following steps:

-

Animal Model: Utilize a relevant non-human primate model, such as cynomolgus monkeys.

-

Dosing: Administer a single intravenous (IV) or oral (PO) dose of this compound formulated in a suitable vehicle.

-

Blood Sampling: Collect serial blood samples at predetermined time points post-dosing via a catheter.

-

Sample Processing: Process the blood samples to obtain plasma or whole blood, and store them frozen until analysis.

-

Bioanalysis: Quantify the concentrations of the parent compound (this compound) and the active metabolite (rapamycin) in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the concentration-time curve (AUC).

Pharmacokinetic Data

The patent presents a graphical representation of the blood concentrations of the tetrazole-containing rapamycin analogs in monkeys over time. The data suggests that these analogs exhibit different pharmacokinetic profiles compared to rapamycin, potentially with a shorter half-life.

Conclusion

This compound is a potent inhibitor of T-cell proliferation in vitro, with an efficacy comparable to that of rapamycin. Its unique chemical structure suggests that it may function as a prodrug, offering a potentially altered pharmacokinetic and pharmacodynamic profile relative to the parent molecule. The available data, primarily from patent literature, provides a strong foundation for further investigation of this compound as a therapeutic agent. Future studies should focus on a more detailed characterization of its in vivo efficacy, metabolism, and safety profile to fully elucidate its therapeutic potential.

References

A Deep Dive into C42-Modified Rapamycin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of C42-modified rapamycin (B549165) compounds, focusing on their synthesis, biological activity, and pharmacokinetic profiles. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to serve as a critical resource for researchers in the field of drug discovery and development.

Introduction

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Its immunosuppressive and antiproliferative properties have led to its use in preventing organ transplant rejection and in treating certain cancers. However, limitations such as poor aqueous solubility and unfavorable pharmacokinetic profiles have driven the development of rapamycin analogs, known as "rapalogs." Modifications at the C42-hydroxyl position have proven particularly fruitful, leading to the development of clinically approved drugs such as the C42-ester derivative Temsirolimus and the C42-O-alkylated derivative Everolimus. This guide will delve into the landscape of C42-modified rapamycin compounds, exploring a range of chemical modifications including esters, ethers, amides, and carbonates.

mTOR Signaling Pathway and Mechanism of Action

Rapamycin exerts its biological effects by forming a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[3] mTORC1 is a central regulator of cell growth and proliferation, and its inhibition disrupts downstream signaling pathways, ultimately leading to a reduction in protein synthesis and cell cycle arrest.

References

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Tetzolimycin) in Cell Culture

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Tetzolimycin, is a derivative and prodrug of a rapamycin (B549165) analog.[1][2] Like its parent compound, it functions as a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mechanism of action involves the formation of a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12). This drug-protein complex then binds directly to the mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[4][5] This inhibition leads to downstream effects such as the blockade of protein synthesis and the induction of autophagy.[4][6] These application notes provide detailed protocols for the proper dissolution and use of this compound in a research setting.

Quantitative Data Summary

Proper preparation of this compound solutions is critical for obtaining reproducible and accurate experimental results. The tables below summarize key quantitative data for dissolving and storing the compound.

Table 1: Solubility and Storage of this compound

| Parameter | Value | Source(s) |

| Molecular Weight | 966.21 g/mol | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][7] |

| Solubility in DMSO | ≥ 130 mg/mL (~134.55 mM) | [1][2][7] |

| Appearance | Crystalline solid | [4] |

| Storage of Powder | -20°C, desiccated | [3][8] |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for 1 month at -20°C and 6 months at -80°C. Avoid repeated freeze-thaw cycles. | [3][5][9] |

Note: It is highly recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[2][7]

Table 2: Recommended Working Concentrations for Rapamycin (as a reference for starting optimization)

| Application | Cell Line(s) | Working Concentration | Incubation Time | Source(s) |

| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not Specified | [10] |

| mTOR Inhibition | T98G, U87-MG | 2 nM - 1 µM (IC50) | 72 hours | [10] |

| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours | [3][10] |

| General Pretreatment | Various | 10 nM | 1 hour | [5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for most cell culture applications.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Calculate Required Mass: Use the molecular weight (966.21 g/mol ) to determine the mass of this compound needed.

-

Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock: 1 mL x 10 mmol/L x 966.21 g/mol = 9.66 mg.

-

-

Weigh Powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of the compound.

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly for several minutes until all the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[3] Visually inspect the solution against a light source to ensure no particulates are present.

Protocol 2: Storage and Handling of Stock Solution

To maintain the potency and stability of the compound, proper storage is essential.

Procedure:

-

Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes or cryovials. This prevents degradation from repeated freeze-thaw cycles and exposure to light.[3][5]

-

Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

-

Handling: When ready to use, thaw a single aliquot at room temperature. Keep the stock solution on ice during experimental setup. Discard any unused portion of the thawed aliquot; do not refreeze.

Protocol 3: Preparation of Working Solutions for Cell Culture

This protocol details the final dilution of the DMSO stock solution into your cell culture medium.

Procedure:

-

Determine Final Concentration: Decide on the final working concentration required for your experiment based on literature review or dose-response optimization (see Table 2 for examples).

-

Warm Culture Medium: Pre-warm the required volume of cell culture medium in a 37°C water bath.

-

Dilute Stock Solution: Add the appropriate volume of the 10 mM stock solution to the pre-warmed medium.

-

Pro-Tip: To prevent precipitation of the compound, add the culture medium to the microcentrifuge tube containing the DMSO stock solution, rather than adding the small volume of DMSO stock directly to a large volume of medium.[11] Mix immediately and thoroughly by gentle pipetting or swirling.

-

Example for 100 nM working solution in 10 mL medium:

-